Superior β-Lactamase Inhibition: Lower I₅₀ Values vs. Sulbactam and Clavulanic Acid
SF-2103A (the core structure also known as Pluracidomycin A1 and related to Pluracidomycin B) demonstrates significantly more potent inhibition of β-lactamase enzymes compared to established inhibitors. In a head-to-head biochemical assay, SF-2103A exhibited lower I₅₀ values than both sulbactam and clavulanic acid against a range of β-lactamases, particularly cephalosporinases [1].
| Evidence Dimension | Inhibitory Concentration (I₅₀) against β-lactamases |
|---|---|
| Target Compound Data | Lower I₅₀ values than both comparators (specific I₅₀ value not disclosed in abstract, but described as 'lower') |
| Comparator Or Baseline | Sulbactam and clavulanic acid (I₅₀ values higher than SF-2103A) |
| Quantified Difference | SF-2103A I₅₀ < Sulbactam I₅₀ and SF-2103A I₅₀ < Clavulanic Acid I₅₀ |
| Conditions | In vitro β-lactamase enzyme inhibition assay |
Why This Matters
For procurement, this indicates a superior inhibitor for research applications requiring potent and broad-spectrum β-lactamase neutralization, particularly for cephalosporinases, where sulbactam and clavulanic acid are less effective.
- [1] Niwa, T., Inouye, S., Yoshida, T., Kazuno, Y., Shomura, T., Murata, S., & Ito, T. (1986). In vitro evaluation of SF-2103A, a novel carbapenem antibiotic, as a beta-lactamase inhibitor. The Journal of Antibiotics, 39(7), 943-955. View Source
